rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine
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Overview
Description
rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine is a chemical compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a fluorine atom substituted at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the methanamine group. One common approach is the reaction of a 2-fluorophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction and amination steps yield the desired methanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, carboxylic acids, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The fluorine atom can also influence the electronic properties and reactivity of the compound, enhancing its effectiveness in certain applications.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine
- rac-[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
- rac-[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine
Uniqueness
rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This distinct structural feature sets it apart from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5-6,12H2/t7-,9+/m0/s1 |
InChI Key |
XNFQXSSYOFKEOJ-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2F)CN |
Canonical SMILES |
C1C(C1C2=CC=CC=C2F)CN |
Origin of Product |
United States |
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